molecular formula C21H21NO2 B11696983 (4Z)-2-(4-tert-butylphenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11696983
M. Wt: 319.4 g/mol
InChI Key: IGJMBHZYWBZLQB-AQTBWJFISA-N
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Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group and a methylidene group attached to phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of Substituents: The tert-butyl and methylidene groups are introduced through subsequent reactions, such as Friedel-Crafts alkylation and Wittig reaction, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can be compared with other oxazole derivatives, such as:

Uniqueness

The presence of the tert-butyl and methylidene groups in (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H21NO2/c1-14-5-7-15(8-6-14)13-18-20(23)24-19(22-18)16-9-11-17(12-10-16)21(2,3)4/h5-13H,1-4H3/b18-13-

InChI Key

IGJMBHZYWBZLQB-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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